molecular formula C12H13N3O B2978585 1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone CAS No. 2418668-69-4

1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone

Cat. No. B2978585
CAS RN: 2418668-69-4
M. Wt: 215.256
InChI Key: ITKHGZHKSWZBJT-UHFFFAOYSA-N
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Description

“1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone” is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.2 . The IUPAC name for this compound is 1-(2,4-dimethylphenyl)ethanone . The InChI code for this compound is 1S/C10H12O/c1-7-4-5-10(9(3)11)8(2)6-7/h4-6H,1-3H3 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string CC1=CC=CC©=C1C©=O . This structure can also be viewed as a 2D Mol file or as a computed 3D SD file .

It is stored at room temperature and is in liquid form . The compound has a density of 0.9821 g/cm3 at 25 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

Researchers have developed methodologies for synthesizing diverse heterocyclic compounds, including isoxazoles, pyrazoles, and pyrimidines, which share core structural motifs with "1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone." These methods leverage the reactivity of related ketones and acetonides towards nucleophiles and various condensation reactions, providing pathways to novel materials and pharmaceuticals (Moskvina, Shilin, & Khilya, 2015); (Potkin, Petkevich, Lyakhov, & Ivashkevich, 2012).

Crystal Engineering and Supramolecular Chemistry

The role of similar compounds in crystal engineering and the formation of supramolecular assemblies showcases their potential in designing materials with specific properties. Through strategic molecular design, researchers can influence crystal packing, porosity, and interaction sites, which are crucial for applications in catalysis, separation, and sensing technologies (Arora & Pedireddi, 2003).

Medicinal Chemistry and Antimicrobial Activity

Compounds within the same chemical family have been explored for their antimicrobial properties, highlighting the potential of "this compound" and its derivatives in developing new antimicrobial agents. By synthesizing and characterizing novel triazole derivatives, researchers aim to address the growing need for effective treatments against resistant microbial strains (Li Bochao, Lin Xinrui, Zhang Yumin, Dawei, Yang, & Lin Feng, 2017).

Safety and Hazards

The compound “1-[2-(2,6-Dimethylphenyl)-1,2,4-triazol-3-yl]ethanone” is associated with several hazard statements including H302, H315, H319, H332, and H335 . The precautionary statements associated with this compound include P261, P305, P338, and P351 . The compound is classified under GHS07 for safety .

properties

IUPAC Name

1-[2-(2,6-dimethylphenyl)-1,2,4-triazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-5-4-6-9(2)11(8)15-12(10(3)16)13-7-14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKHGZHKSWZBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NC=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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